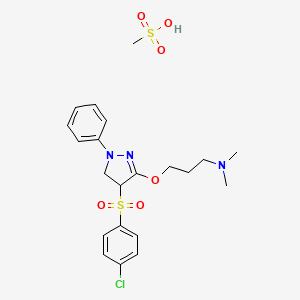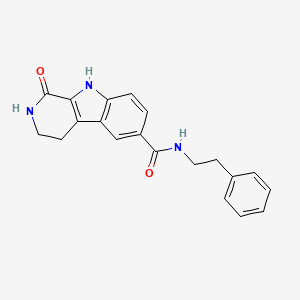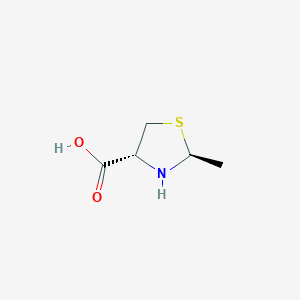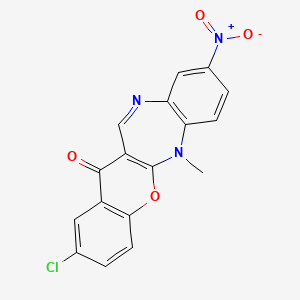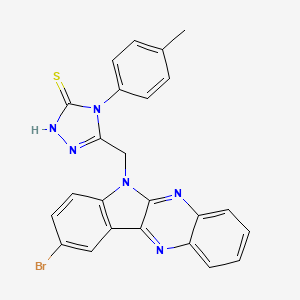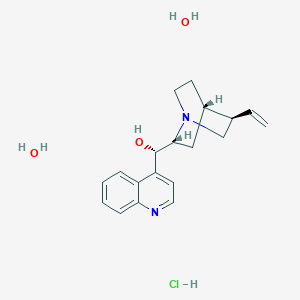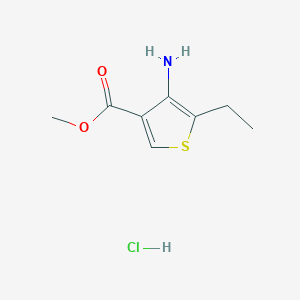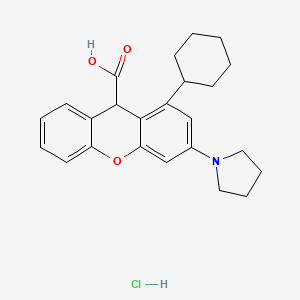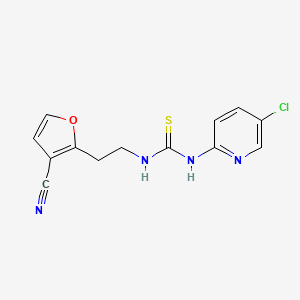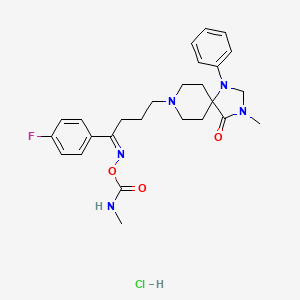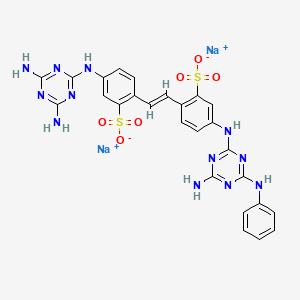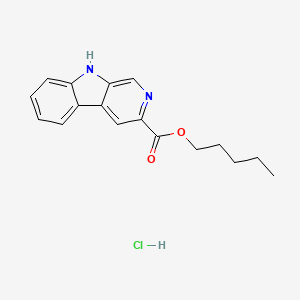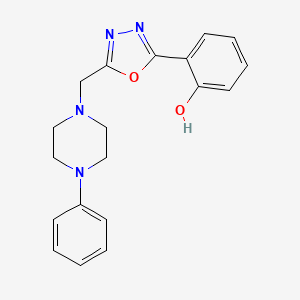
2-(5-((4-Phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((4-Phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)phenol is a complex organic compound that features a phenol group, a piperazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-Phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)phenol typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the phenyl group is attached to the piperazine nitrogen. Finally, the phenol group is incorporated through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(5-((4-Phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(5-((4-Phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-((4-phenyl-1-piperazinyl)methyl)phenol
- 2-(((4-Phenyl-1-piperazinyl)imino)methyl)phenol
- 2-Methoxy-4-((4-phenyl-1-piperazinyl)imino)methyl)phenyl acetate
Uniqueness
2-(5-((4-Phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)phenol is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
127718-46-1 |
|---|---|
Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C19H20N4O2/c24-17-9-5-4-8-16(17)19-21-20-18(25-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9,24H,10-14H2 |
InChI Key |
LHGUNLZJBCAMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


